molecular formula C20H20BrN3O2S B1203008 N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide

N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide

Cat. No. B1203008
M. Wt: 446.4 g/mol
InChI Key: ZKZXNDJNWUTGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide is a member of the class of isoquinolines that is the sulfonamide obtained by formal condensation of the sulfo group of isoquinoline-5-sulfonic acid with the primary amino group of N(1)-[3-(4-bromophenyl)prop-2-en-1-yl]ethane-1,2-diamine. It has a role as an EC 2.7.11.11 (cAMP-dependent protein kinase) inhibitor. It is a member of isoquinolines, a sulfonamide, a member of bromobenzenes, an olefinic compound and a secondary amino compound. It is a conjugate base of a N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide(2+).

Scientific Research Applications

Protein Kinase A (PKA) Inhibitor in Positron Emission Tomography

  • Vasdev et al. (2008) explored the use of N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide derivatives as inhibitors of Protein Kinase A (PKA). These inhibitors were used to develop imaging agents for measuring PKA levels using positron emission tomography (PET), a technique important for studying neuropsychiatric illnesses such as major depressive disorder (Vasdev et al., 2008).

Inhibition of Neurite Outgrowth in Pheochromocytoma Cells

  • Chijiwa et al. (1990) found that this compound effectively inhibits cyclic AMP-dependent protein kinase, impacting the neurite outgrowth of PC12 cells. This study highlighted its potential role in understanding the processes underlying nerve growth and development (Chijiwa et al., 1990).

Structural Analysis of Protein Kinase Inhibition

  • Engh et al. (1996) provided a detailed structural analysis of how isoquinolinesulfonyl protein kinase inhibitors, including N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide, bind to the catalytic subunit of cAMP-dependent protein kinase. This research is vital for understanding the molecular mechanisms of inhibition and aids in the design of therapeutic modulators (Engh et al., 1996).

Inhibitory Effects on Cellular Functions

  • Juszczak & Russell (1989) studied the effects of isoquinoline sulfonamides on cytotoxic T lymphocyte-mediated lysis and cellular proliferation. Their findings indicate the compound's role in modulating protein kinase C, which is integral in immune cell function (Juszczak & Russell, 1989).

Potential in Cancer Therapy

  • Miyamoto et al. (1990) discussed the compound's ability to overcome multidrug resistance in leukemia cells, suggesting its potential application in cancer therapy (Miyamoto et al., 1990).

properties

Product Name

N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide

Molecular Formula

C20H20BrN3O2S

Molecular Weight

446.4 g/mol

IUPAC Name

N-[2-[3-(4-bromophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide

InChI

InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2

InChI Key

ZKZXNDJNWUTGDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide
Reactant of Route 2
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.